1,4-Butylenebis(diphenylphosphine)-palladium dichloride
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Overview
Description
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its efficiency in facilitating cross-coupling reactions, which are essential in organic synthesis. The compound is characterized by its yellow to orange crystalline appearance and is soluble in organic solvents such as chloroform and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is typically synthesized by reacting 1,4-bis(diphenylphosphino)butane with palladium(II) chloride in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include dichloromethane or benzene .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is involved in various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Stille couplings.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction processes depending on the reaction conditions.
Substitution Reactions: It can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-bis(diphenylphosphino)butane-palladium(II) chloride include organohalides, Grignard reagents, and alkylating agents. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like tetrahydrofuran or toluene .
Major Products
The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. The specific products depend on the nature of the reactants and the reaction conditions .
Scientific Research Applications
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) chloride exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II) chloride
- 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is unique due to its specific ligand structure, which provides a balance between steric and electronic properties. This balance enhances its catalytic efficiency and selectivity in various reactions compared to other similar compounds .
Properties
Molecular Formula |
C28H28Cl2P2Pd |
---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
4-diphenylphosphanylbutyl(diphenyl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 |
InChI Key |
JQXJBXVWVPVTOO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
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